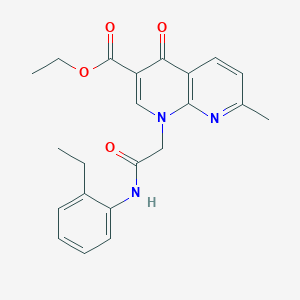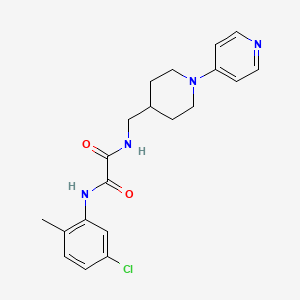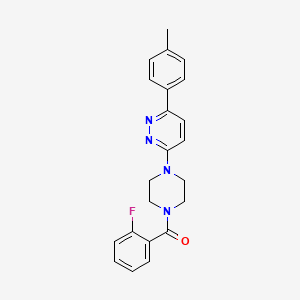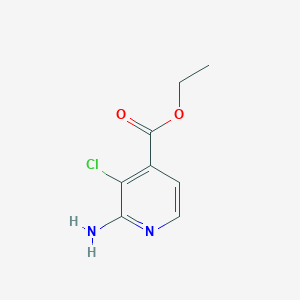![molecular formula C17H21N3O3 B2737148 1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097923-41-4](/img/structure/B2737148.png)
1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of molecules that have been used widely by medicinal chemists for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including pyrrolidine-2,5-diones, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For example, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione is nearly coplanar, with a maximum deviation of 0.030 Å . In the crystal, pairs of molecules are linked by N-H⋯O hydrogen bonds into inversion dimers . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
Pyrrolidine-2,5-dione is a versatile scaffold that has been used in various chemical reactions . For instance, it has been used in the preparation of a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by the presence of the pyrrolidine ring and its substituents . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione serves as a versatile precursor in the synthesis of polyfunctional fused heterocyclic compounds. Hassaneen et al. (2003) demonstrated its reactivity with 6-amino-2-thioxopyrimidin-4(3H)-one in boiling acetic acid, leading to the production of complex heterocyclic structures. This synthesis pathway highlights its potential in creating diverse chemical entities suitable for further pharmacological exploration (Hassaneen et al., 2003).
Biological Activities
The compound and its derivatives have been explored for their antimicrobial and antitubercular activities. A study by Chandrashekaraiah et al. (2014) synthesized azetidinone analogues from it and evaluated their antimicrobial efficacy against various bacterial and fungal strains, as well as their in vitro activity against mycobacterium tuberculosis. This research underscores the potential of the compound in contributing to the development of new antimicrobial and antitubercular agents (Chandrashekaraiah et al., 2014).
Anticancer Properties
Additionally, Singh and Paul (2006) investigated the anticancer activities of certain pyrimidin-2,4-diones, closely related to the chemical structure of interest, revealing significant activity against a range of human tumor cell lines. This indicates a promising avenue for future research into the compound's potential anticancer applications (Singh & Paul, 2006).
Mecanismo De Acción
The mechanism of action of pyrrolidine-2,5-dione derivatives is often related to their ability to inhibit certain enzymes. For example, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were found to inhibit the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases, such as retinal and cerebral edema, glaucoma, and epilepsy .
Direcciones Futuras
The future directions for the research and development of pyrrolidine-2,5-dione derivatives are promising. The versatility of the pyrrolidine scaffold allows for the design of new compounds with different biological profiles . Furthermore, the influence of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds can be further investigated . This can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
1-[[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-18(2)14-5-3-4-13(8-14)17(23)19-9-12(10-19)11-20-15(21)6-7-16(20)22/h3-5,8,12H,6-7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKXBYFRMPYMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2737069.png)

![4-chloro-N-[2-[(4-chlorobenzoyl)amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]benzamide](/img/structure/B2737073.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone](/img/structure/B2737078.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2737079.png)






![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2737087.png)
